rac-1-[(3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrole-5-carbonyl]pyrrolidine hydrochloride
Description
rac-1-[(3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrole-5-carbonyl]pyrrolidine hydrochloride (CAS: 2227702-64-7) is a racemic bicyclic compound featuring a fused furo[3,2-b]pyrrole core linked to a pyrrolidine ring via a carbonyl group . As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form. This compound is cataloged as a research reagent, suggesting utility in pharmaceutical development or synthetic chemistry .
Properties
Molecular Formula |
C11H19ClN2O2 |
|---|---|
Molecular Weight |
246.73 g/mol |
IUPAC Name |
[(3aS,5S,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrol-5-yl]-pyrrolidin-1-ylmethanone;hydrochloride |
InChI |
InChI=1S/C11H18N2O2.ClH/c14-11(13-4-1-2-5-13)9-7-10-8(12-9)3-6-15-10;/h8-10,12H,1-7H2;1H/t8-,9-,10-;/m0./s1 |
InChI Key |
QQJQGSUKXPABNZ-PUBMXKGKSA-N |
Isomeric SMILES |
C1CCN(C1)C(=O)[C@@H]2C[C@H]3[C@@H](N2)CCO3.Cl |
Canonical SMILES |
C1CCN(C1)C(=O)C2CC3C(N2)CCO3.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-1-[(3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrole-5-carbonyl]pyrrolidine hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include the formation of the furo-pyrrole ring system and the subsequent attachment of the pyrrolidine moiety. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
rac-1-[(3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrole-5-carbonyl]pyrrolidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where certain groups in the molecule are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines
Scientific Research Applications
rac-1-[(3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrole-5-carbonyl]pyrrolidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of rac-1-[(3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrole-5-carbonyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Core Heterocyclic Systems
The furo[3,2-b]pyrrole core distinguishes the target compound from analogs with related bicyclic frameworks:
Key Observations:
Stereochemical and Functional Group Impact
- In contrast, compounds like (3αR,6αS)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate () specify stereochemistry, suggesting enantioselective applications .
- Hydrochloride Salts: The target compound and rac-(3aR,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid hydrochloride () share hydrochloride salt forms, improving aqueous solubility for in vitro assays .
Biological Activity
Rac-1-[(3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrole-5-carbonyl]pyrrolidine hydrochloride is a compound that has garnered interest due to its potential biological activities. This article delves into its structural characteristics, biological activities, and relevant research findings.
Structural Characteristics
The compound's molecular formula is with a molecular weight of approximately 246.734 g/mol. Its structural representation includes a pyrrolidine ring fused with a hexahydro-furo[3,2-b]pyrrole moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C11H19ClN2O |
| Molecular Weight | 246.734 g/mol |
| IUPAC Name | This compound |
| SMILES | C1CC(C2=C(C1)N(C(C2)C(=O)C)C)Cl |
Biological Activity Overview
Research indicates that compounds with similar structural features to this compound exhibit a variety of biological activities. These include:
- Antimicrobial Activity : Compounds in the pyrrolidine family have shown effectiveness against various bacterial strains, including multidrug-resistant organisms. A study highlighted the potential of pyrrolidine derivatives as inhibitors targeting essential bacterial proteins such as PBP3 in Pseudomonas aeruginosa .
- Neuroactive Properties : Pyrrolo[3,4-c]pyridine derivatives have been reported to possess analgesic and sedative effects, suggesting that related structures may also influence the nervous system .
Case Studies and Research Findings
- Antibacterial Potential : A focused screening of pyrrolidine derivatives identified several compounds that inhibited bacterial growth effectively. The structure of these compounds was critical for their activity against Pseudomonas aeruginosa, indicating that modifications to the core structure can enhance antibacterial properties .
- Neuropharmacological Effects : Compounds structurally related to rac-1 have been investigated for their neuropharmacological effects. For instance, studies on pyrrolo[3,4-c]pyridines have reported their ability to modulate neurotransmitter systems and provide analgesic effects .
- Structure-Activity Relationship (SAR) : Research has demonstrated that specific substitutions on the pyrrolidine ring significantly affect biological activity. For example, the presence of hydroxyl groups and specific heteroaryl groups has been linked to enhanced antibacterial activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
